molecular formula C9H12BrN3O2 B1342286 Tert-butyl (5-bromopyrimidin-2-YL)carbamate CAS No. 883231-23-0

Tert-butyl (5-bromopyrimidin-2-YL)carbamate

Cat. No.: B1342286
CAS No.: 883231-23-0
M. Wt: 274.11 g/mol
InChI Key: MQQCCIJHZDEZBW-UHFFFAOYSA-N
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Description

Tert-butyl (5-bromopyrimidin-2-YL)carbamate is a useful research compound. Its molecular formula is C9H12BrN3O2 and its molecular weight is 274.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Crystal Structures and Molecular Interactions

Tert-butyl carbamate derivatives, including tert-butyl (5-bromopyrimidin-2-YL)carbamate, have been studied for their unique crystal structures. For example, Baillargeon et al. (2017) focused on the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, which are part of the same structural family as this compound. They observed bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group in these diacetylenes (Baillargeon et al., 2017).

2. Chemical Synthesis and Reactions

The chemical synthesis and reactions of tert-butyl carbamate derivatives have been a topic of interest. Lebel and Leogane (2005) described a mild and efficient one-pot Curtius rearrangement for the preparation of tert-butyl carbamate. This process involves forming an acyl azide intermediate that undergoes rearrangement, leading to the desired tert-butyl carbamate in high yields at low temperature (Lebel & Leogane, 2005).

3. Pharmacological Applications

While focusing on the scientific aspects and excluding drug use and dosage, tert-butyl carbamate derivatives have been explored for their potential pharmacological applications. Altenbach et al. (2008) studied a series of 2-aminopyrimidines as ligands of the histamine H4 receptor, highlighting the optimization of potency and the potential of H4R antagonists in pain (Altenbach et al., 2008).

4. Role in Synthesis of Bioactive Compounds

Tert-butyl carbamate derivatives play a role in the synthesis of bioactive compounds. For instance, Tang et al. (2014) synthesized an intermediate of the natural product jaspine B from L-Serine, which involved steps including esterification, Boc protection, and Corey-Fuchs reaction. This synthesis is significant due to jaspine B's cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

tert-butyl N-(5-bromopyrimidin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQCCIJHZDEZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595026
Record name tert-Butyl (5-bromopyrimidin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883231-23-0
Record name tert-Butyl (5-bromopyrimidin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-[bis(tert-butoxycarbonyl)amino]-5-bromopyrimidine 10 (216 kg crude, 460 mol, assuming quantitative yield in previous step) in anhydrous ethanol (1692 L) was slowly added a solution of sodium hydroxide (55.2 kg, 1380 mol) in water (344 L) while maintaining the temperature at 0-20° C. The mixture was stirred at that temperature until the content of 2-[bis(tert-butoxycarbonyl)-amino]-5-bromopyrimidine (10) was ≦0.5% by HPLC. The reaction mixture was cooled to 0-5° C. and the pH was adjusted to 7 by addition of oxalic acid (86.0 kg, 955 mol) while maintaining the temperature below 5° C. The mixture was then distilled under vacuum to a volume of 500-600 L while controlling the temperature below 50° C. Water (800 kg) was added and the mixture was stirred for 1 h. The solid was collected by filtration and stirred with water (2×500 L). The resulting solid was collected by filtration and dried under reduced pressure at 50° C. to afford tert-butyl 5-bromopyrimidin-2-ylcarbamate 11 (107 kg, 85% yield over two steps). 1H NMR (500 MHz, CDCl3) δ 8.63 (s, 2H), 8.12 (s, 1H), 1.55 (s, 9H). LCMS (ESI) m/z [M+H-Boc] 176
Quantity
216 kg
Type
reactant
Reaction Step One
Quantity
55.2 kg
Type
reactant
Reaction Step One
Quantity
1692 L
Type
solvent
Reaction Step One
Name
Quantity
344 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
86 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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